7-Benzylindoline
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Overview
Description
7-Benzylindoline is a nitrogen-containing heterocyclic compound that belongs to the indoline family. Indoline compounds are characterized by a benzene ring fused with a five-membered nitrogenous ring, forming a bicyclic structure. The unique structure of this compound makes it an important compound in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzylindoline typically involves the cyclization of benzylamine with indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes functionalized indole units and a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another approach involves the use of benzyne intermediates, which can be generated in situ from benzyne precursors under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free conditions and benzyne intermediates offers an efficient and economical pathway for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Benzylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Benzylindoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Benzylindoline involves its interaction with molecular targets through various pathways:
Benzyl Cation/Proton Transfer: The elimination of benzene from protonated this compound is initiated by benzyl cation transfer rather than traditional proton transfer.
Molecular Targets: The compound can interact with proteins and enzymes, affecting their function and leading to biological effects such as antibacterial and anticancer activities.
Comparison with Similar Compounds
Indoline: A structurally related compound with similar properties but different reactivity.
Indole: Another related compound with a fused benzene and pyrrole ring, widely used in medicinal chemistry.
Benzylindole: Similar to 7-Benzylindoline but with different substitution patterns on the indole ring.
Uniqueness: this compound stands out due to its unique benzyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
7-benzyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 |
InChI Key |
IHCNHLTXWCWDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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